

physicochemical properties of 1-(1-Ethoxyethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(1-Ethoxyethyl)-1H-pyrazole**

Cat. No.: **B1420823**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1-(1-Ethoxyethyl)-1H-pyrazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Ethoxyethyl)-1H-pyrazole is a heterocyclic organic compound that serves as a crucial intermediate in modern organic synthesis. As a protected form of pyrazole, the ethoxyethyl group provides a temporary modification that allows for selective reactions at other positions of the pyrazole ring, which is a common scaffold in pharmacologically active molecules and advanced materials. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a detailed analysis of these properties, supported by experimental protocols and theoretical insights to empower researchers in their work.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its identity and structure. **1-(1-Ethoxyethyl)-1H-pyrazole** is defined by a pyrazole ring N-substituted with a 1-ethoxyethyl group.

- Molecular Formula: C₇H₁₂N₂O

- Molecular Weight: 140.18 g/mol
- CAS Number: 28791-95-9
- Canonical SMILES: CCOC(C)N1C=CC=N1
- InChIKey: ARLWQCUNWFXONO-UHFFFAOYSA-N

The presence of the pyrazole ring, a di-unsaturated five-membered ring with two adjacent nitrogen atoms, combined with the flexible and polar ethoxyethyl side chain, dictates the compound's chemical behavior and physical properties.

Summary of Physicochemical Properties

The following table provides a consolidated overview of the key physicochemical properties of **1-(1-Ethoxyethyl)-1H-pyrazole**. It is critical to note that while some data is experimentally verified, other values are predicted based on its structure, highlighting areas for further empirical investigation.

Property	Value / Description	Data Type	Reference(s)
Appearance	Slightly yellow oil	Experimental	
Boiling Point	52 °C at 9 mbar (~6.75 mmHg)	Experimental	
	71-74 °C at 20 mmHg	Experimental	
Density	Data not available	-	-
Solubility	Data not available (Predicted to be soluble in common organic solvents)	-	-
Molecular Ion (MS)	m/z = 140.09496	Experimental	

Detailed Analysis of Physicochemical Characteristics

Physical State and Appearance

Experimentally, **1-(1-Ethoxyethyl)-1H-pyrazole** is described as a slightly yellow oil at room temperature. The absence of a high melting point is consistent with its relatively low molecular weight and the lack of strong intermolecular forces like hydrogen bonding, which are present in the parent pyrazole (melting point 70 °C).

Boiling Point

The boiling point is a critical parameter for purification by distillation. The reported boiling point of 52 °C at a reduced pressure of 9 mbar indicates that the compound is relatively volatile but requires vacuum distillation to avoid decomposition at higher temperatures. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Operating under a vacuum lowers the pressure that the vapor pressure must overcome, thus reducing the required temperature for boiling. This is a standard technique for purifying thermally sensitive organic compounds.

Density

The density of a liquid is its mass per unit volume and is a fundamental property for process scale-up and fluid handling. While no experimental density data for **1-(1-Ethoxyethyl)-1H-pyrazole** has been reported in the surveyed literature, it can be readily determined experimentally. A detailed protocol is provided in Section 5.2.

Solubility

Solubility dictates the choice of solvents for reactions, extractions, and chromatographic purification. While quantitative solubility data is not available, the molecular structure allows for a qualitative prediction. The polar pyrazole ring and the ether linkage suggest miscibility with a wide range of common organic solvents such as dichloromethane, ethyl acetate, tetrahydrofuran (THF), and hexane. Its solubility in water is expected to be limited due to the nonpolar hydrocarbon portions of the molecule. A protocol for systematic qualitative solubility analysis is outlined in Section 5.3.

Predicted Spectroscopic Profile

Spectroscopic analysis is indispensable for structure verification and purity assessment. While specific spectra are best obtained experimentally, a predicted profile can be derived from the known structure and data from similar pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the ethoxyethyl group.
 - Pyrazole Protons: Three signals in the aromatic region (~6.2-7.5 ppm), corresponding to the protons at the C3, C4, and C5 positions. Each will appear as a doublet of doublets or a triplet due to coupling with adjacent ring protons.
 - Ethoxyethyl Protons:
 - A quartet (~5.5-5.8 ppm) for the CH proton adjacent to the pyrazole nitrogen and the oxygen atom.
 - A quartet (~3.4-3.7 ppm) for the O-CH₂ group of the ethyl moiety.
 - A doublet (~1.5-1.7 ppm) for the CH₃ group attached to the chiral center.
 - A triplet (~1.1-1.3 ppm) for the terminal CH₃ group of the ethyl moiety.
- ^{13}C NMR: The carbon NMR spectrum will complement the proton data.
 - Pyrazole Carbons: Three signals in the range of ~105-140 ppm.
 - Ethoxyethyl Carbons: Signals for the four distinct carbon atoms of the side chain, including the chiral methine carbon (~85-90 ppm), the methylene carbon of the ethyl group (~60-65 ppm), and the two methyl carbons (~15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

- C-H stretching (sp^2): Above 3000 cm^{-1} , characteristic of the pyrazole ring.
- C-H stretching (sp^3): Below 3000 cm^{-1} , from the ethoxyethyl group.
- C=N and C=C stretching: In the $1400\text{-}1600\text{ cm}^{-1}$ region, typical for aromatic heterocyclic rings.
- C-O stretching: A strong band in the $1050\text{-}1150\text{ cm}^{-1}$ region, indicative of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

- Molecular Ion (M^+): A peak at $m/z 140.18$, corresponding to the molecular weight of the compound.
- Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group, the ethyl group, or cleavage of the ethoxyethyl side chain.

Experimental Protocols for Physicochemical Characterization

The

- To cite this document: BenchChem. [physicochemical properties of 1-(1-Ethoxyethyl)-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1420823#physicochemical-properties-of-1-1-ethoxyethyl-1h-pyrazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com